molecular formula C13H17NO2 B14604313 Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- CAS No. 61170-38-5

Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)-

Cat. No.: B14604313
CAS No.: 61170-38-5
M. Wt: 219.28 g/mol
InChI Key: ITJNQCMIEKJREM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-methoxyphenyl)(1-methyl-2-pyrrolidinyl)- is unique due to its specific structural features, including the presence of both a methoxyphenyl group and a pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

61170-38-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4-methoxyphenyl)-(1-methylpyrrolidin-2-yl)methanone

InChI

InChI=1S/C13H17NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

ITJNQCMIEKJREM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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